Lucyoside R

Description

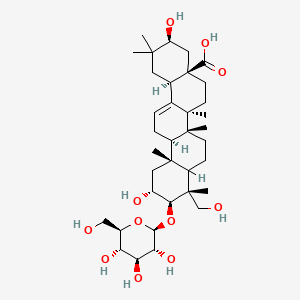

Structure

3D Structure

Propriétés

Numéro CAS |

206270-86-2 |

|---|---|

Formule moléculaire |

C36H58O11 |

Poids moléculaire |

666.8 g/mol |

Nom IUPAC |

(3S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-3,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C36H58O11/c1-31(2)13-19-18-7-8-23-32(3)14-20(39)28(47-29-27(43)26(42)25(41)21(16-37)46-29)33(4,17-38)22(32)9-10-35(23,6)34(18,5)11-12-36(19,30(44)45)15-24(31)40/h7,19-29,37-43H,8-17H2,1-6H3,(H,44,45)/t19-,20+,21+,22+,23+,24-,25+,26-,27+,28-,29-,32-,33-,34+,35+,36+/m0/s1 |

Clé InChI |

XARTTWLFBGJXMU-VWIHJBPLSA-N |

SMILES |

CC1(CC2C3=CCC4C(C3(CCC2(CC1O)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C |

SMILES isomérique |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |

SMILES canonique |

CC1(CC2C3=CCC4C(C3(CCC2(CC1O)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lucyoside R |

Origine du produit |

United States |

Botanical Sources and Occurrence of Lucyoside R

Primary Isolation Source: Luffa cylindrica (L.) Roem.

Luffa cylindrica (L.) Roem., commonly known as sponge gourd or loofa, is a plant species recognized for its diverse chemical constituents, including triterpenoid (B12794562) saponins (B1172615). ijrrjournal.com It is a tropical or subtropical vine belonging to the Cucurbitaceae family. ijpsr.info

Lucyoside R has been successfully isolated from the leaves of Luffa cylindrica. nih.govresearchgate.netcu.edu.egresearchgate.netresearchgate.net Studies have confirmed its presence in leaf extracts, alongside other saponins such as lucyoside G and lucyosides N-Q. ijrrjournal.comcu.edu.eg The chemical structure of this compound has been established as 2 alpha, 21 beta-dihydroxyhederagenin-3-O-beta-D-glucopyranoside based on spectral and chemical evidence. nih.govresearchgate.netresearchgate.net

The isolation of this compound from Luffa cylindrica leaves is a key finding in the phytochemical analysis of this plant.

| Plant Species | Plant Organ | Compound Name | Chemical Structure |

| Luffa cylindrica | Leaves | This compound | 2 alpha, 21 beta-dihydroxyhederagenin-3-O-beta-D-glucopyranoside |

While this compound has been identified in Luffa cylindrica, detailed research specifically investigating its distributional patterns across different cultivars and ecotypes of Luffa cylindrica is not extensively documented in the available literature. Studies often focus on the general phytochemical composition of the species or specific parts rather than variations between different cultivated varieties or naturally occurring ecotypes.

Advanced Methodologies for Isolation and Purification of Lucyoside R

Chromatographic Techniques for Saponin (B1150181) Fractionation

Chromatography plays a crucial role in separating saponins (B1172615) from crude plant extracts. Various techniques are employed, ranging from traditional column chromatography to more advanced high-performance methods. researchgate.net

Slow Rotary Countercurrent Chromatography (SRCCC) Applications

Slow Rotary Countercurrent Chromatography (SRCCC) has been demonstrated as an effective method for the preparative separation of saponins from Luffa cylindrica crude extract. researchgate.nettandfonline.comresearchgate.net This technique utilizes a biphasic solvent system, allowing for the separation of compounds based on their partition coefficients between the two immiscible phases. researchgate.nettandfonline.com

In one study focusing on saponins from Luffa cylindrica, SRCCC was employed with a solvent system composed of chloroform-methanol-water (13:7:8, v/v). researchgate.nettandfonline.com While this specific study reported the separation of Lucyoside Q and Lucyoside H, it highlights the applicability of SRCCC for fractionating saponins from this plant source, which also contains Lucyoside R. researchgate.nettandfonline.comresearchgate.net The method has shown potential for scale-up for larger-scale preparations of saponins from Luffa cylindrica. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation and purity assessment of saponins. researchgate.netnih.gov Due to the lack of strong chromophores in most saponins, detection often requires low wavelengths (200-210 nm) or specialized detectors like Evaporative Light Scattering Detection (ELSD), Refractive Index (RI) detection, or Mass Spectrometry (MS). researchgate.netnih.govmdpi.com

HPLC is essential for assessing the purity of isolated this compound. While specific details on HPLC parameters solely for this compound purity assessment were not extensively found, general approaches for saponins involve reversed-phase columns (like C18 or ODS) with mobile phases typically consisting of methanol-water or acetonitrile-water, often with modifiers like acids. nih.gov

HPLC-MS is a powerful combination for the identification and quantitative analysis of saponins and for assessing the quality control of medicinal extracts. mdpi.comcreative-proteomics.com This hyphenated technique allows for the separation by HPLC and detection and structural information by MS. creative-proteomics.com

Column Chromatography and Related Techniques

Column chromatography remains a fundamental technique in the isolation and purification of saponins, often used in initial fractionation steps before employing higher-resolution methods. researchgate.netcore.ac.uk Techniques like silica (B1680970) gel column chromatography are commonly used. google.comrhhz.net

For saponins, normal-phase silica gel column chromatography can be used with mobile phases such as mixtures of chloroform, methanol (B129727), and water in varying proportions. rhhz.net Macroporous absorption resins, such as AB-8, are also utilized in column chromatography to remove impurities from crude saponin extracts before further purification. rhhz.net This involves eluting with water to remove polar impurities, followed by elution with alcoholic solutions (e.g., 80% ethanol) to obtain the saponin-rich fraction. rhhz.net

Other column chromatography techniques mentioned in the context of saponin isolation include Sephadex LH-20 column chromatography. researchgate.net

Extraction Protocols from Diverse Plant Matrices

The initial step in obtaining this compound involves extracting it from the plant matrix, primarily the leaves of Luffa cylindrica. researchgate.netnih.gov Saponins are present in various parts of plants, including leaves, stems, fruits, and seeds. mdpi.comthepharmajournal.com The composition and concentration of saponins can vary depending on the plant part, environmental factors, and the extraction procedure. mdpi.com

Solvent-Based Extraction Optimization

Solvent extraction is a common method for isolating saponins from plant material. researchgate.netmedcraveonline.com Traditional methods often involve hot extraction with aqueous alcoholic solutions (e.g., methanol or ethanol (B145695) in water). mdpi.commedcraveonline.com However, cold extractions with ethanol-water solutions may be preferred to avoid degradation of labile saponins. researchgate.net

A typical solvent extraction protocol for saponins involves defatting the plant material with a lipophilic solvent like petroleum ether or n-hexane, followed by extraction with an aqueous alcohol solution (50-98% alcohol). mdpi.com The alcoholic extract is then concentrated, and the saponins are partitioned into a more polar solvent like n-butanol through liquid-liquid extraction. mdpi.commedcraveonline.com This n-butanol fraction is then dried to yield crude saponin extract. mdpi.com

Optimization of solvent extraction parameters such as solvent type, concentration, temperature, and time is crucial for maximizing the yield of saponins. researchgate.netnih.govbiotechnologia-journal.org For instance, extraction with 70% ethanol has been reported for obtaining saponin extracts from plant materials. nih.gov

Advanced Separation Strategies for Complex Extracts

Plant extracts are complex mixtures containing various phytochemicals in addition to saponins, such as phenolics, flavonoids, and terpenoids. researchgate.netiabcd.org.inamazonaws.comscienceopen.com Advanced separation strategies are necessary to isolate pure this compound from these complex matrices.

Beyond the techniques already mentioned, advanced strategies can involve multi-step purification schemes combining different chromatographic principles. Two-dimensional preparative liquid chromatography, utilizing both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns, has been developed for the efficient separation and purification of saponin monomers from extracts. google.comgoogle.com This approach allows for target preparation of known saponins and enrichment of trace saponins. google.com

Other advanced techniques mentioned for saponin separation include high-speed countercurrent chromatography (HSCCC), which is similar in principle to SRCCC but operates at higher speeds. mdpi.com Foam fractionation is another technique that can be used to enrich saponins from extracts based on their surfactant properties. mdpi.com

The isolation of pure individual saponin components from complex mixtures often requires the sequential application of multiple separation techniques. researchgate.net

Spectroscopic and Analytical Characterization of Lucyoside R

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the arrangement of atoms and their connectivity uga.edu. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in the structural elucidation of complex molecules like saponins (B1172615) researchgate.netfrontiersin.orgfrontiersin.orgnih.gov.

One-Dimensional NMR (1H, 13C) Data Interpretation

One-dimensional 1H and 13C NMR spectra provide fundamental information about the types of protons and carbons present in the molecule and their chemical environments researchgate.netfrontiersin.orgfrontiersin.orgnih.govresearchgate.netniscpr.res.in. The chemical shifts (δ) and coupling constants (J values) in the 1H NMR spectrum are indicative of the different proton environments, such as methyl groups, methylene (B1212753) groups, methine groups, and protons attached to carbons bearing electronegative atoms frontiersin.orgfrontiersin.orgniscpr.res.in. The integration of signals in the 1H NMR spectrum helps determine the relative number of protons in each environment rsc.org.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule researchgate.netfrontiersin.orgfrontiersin.orgnih.govresearchgate.netniscpr.res.in. The chemical shifts of carbon signals are particularly sensitive to the presence of functional groups and the hybridization state of the carbon atoms researchgate.netniscpr.res.in. Analysis of the 13C NMR spectrum, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps to differentiate between methyl, methylene, methine, and quaternary carbons nih.govmdpi.com. For saponins like Lucyoside R, the 13C NMR spectrum is essential for identifying the signals corresponding to the triterpenoid (B12794562) aglycone and the attached sugar moiety niscpr.res.in. Studies on the chemical structure of this compound from the leaves of Luffa cylindrica utilized 1H and 13C NMR spectroscopy for its structure establishment nih.govresearchgate.net.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity Confirmation

Two-dimensional NMR experiments provide crucial connectivity information that is not directly available from 1D spectra uga.eduprinceton.eduua.es. These experiments help to build a comprehensive picture of the molecular structure by revealing correlations between different nuclei.

COSY (COrrelated SpectroscopY): The 1H-1H COSY spectrum shows correlations between protons that are coupled to each other through typically two or three bonds uga.eduprinceton.eduua.es. This helps in establishing proton spin systems within the molecule frontiersin.orgnih.gov.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbons (one-bond correlations) uga.eduprinceton.eduua.es. This experiment is vital for assigning proton signals to their corresponding carbons frontiersin.orgnih.gov.

HMBC (Heteronuclear Multiple Bond Coherence): The HMBC spectrum reveals correlations between protons and carbons that are separated by two to four (or sometimes five) bonds uga.eduprinceton.eduua.es. This is particularly useful for establishing connectivity across quaternary carbons and glycosidic linkages frontiersin.orgnih.gov. For triterpenoid saponins, HMBC correlations are key to confirming the attachment points of sugar units to the aglycone frontiersin.org.

NOESY (Nuclear Overhauser Enhancement SpectroscopY): The NOESY spectrum shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them uga.eduprinceton.eduua.es. This through-space correlation information is essential for determining the relative stereochemistry of the molecule frontiersin.orgprinceton.edu.

Detailed analysis of COSY, HSQC, HMBC, and NOESY spectra of compounds, including triterpenoid saponins, assists in the complete assignment of their 1H and 13C NMR data and confirmation of their structures frontiersin.orgnih.gov.

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry is a complementary technique to NMR spectroscopy that provides information about the molecular weight and fragmentation pattern of a compound researchgate.netfrontiersin.orgnih.gov. This information is vital for confirming the molecular formula and structural fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermally labile compounds like saponins researchgate.netfrontiersin.orgnih.gov. ESI typically produces protonated or deprotonated molecules, or adduct ions, which can be detected by the mass analyzer nih.gov. The molecular ion peak (or adduct ion peak) in the ESI-MS spectrum provides the molecular weight of the intact molecule researchgate.netfrontiersin.org. ESI-MS has been used to confirm the structures of lucyoside Q and lucyoside H researchgate.net.

High-Resolution Mass Spectrometry (HR-ESI-MS) for Accurate Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, typically to within a few millimass units tandfonline.comfrontiersin.orgmdpi.comnih.govolemiss.edu. This accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of the compound tandfonline.comfrontiersin.orgfrontiersin.orgolemiss.edu. HR-ESI-MS data is often presented as a molecular ion peak with a measured m/z value and a calculated m/z value based on a proposed molecular formula tandfonline.comfrontiersin.orgfrontiersin.orgolemiss.edu. The close agreement between the measured and calculated values confirms the molecular formula tandfonline.comfrontiersin.orgfrontiersin.orgolemiss.edu. HR-ESI-MS data of new triterpenoid saponins have been obtained using instruments like a Thermo Orbitrap Fusion Lumos Tribrid Mass Spectrometer frontiersin.orgfrontiersin.org.

Advanced Hyphenated Analytical Techniques for Comprehensive Profiling

LC-MS Based Metabolomics for this compound Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely used in metabolomics for profiling complex mixtures of metabolites, including triterpenoid saponins like this compound tandfonline.comnih.govscholaris.ca. LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and mass analysis of mass spectrometry. This hyphenated technique allows for the separation of this compound from other compounds in a complex extract, followed by its detection and characterization based on its mass-to-charge ratio (m/z) and fragmentation pattern tandfonline.comnih.gov.

Untargeted metabolomics approaches using LC-MS are employed to acquire comprehensive metabolic profiles, enabling the detection of a wide range of molecules, including both known and unknown metabolic changes tandfonline.comnih.gov. In the context of this compound, LC-MS based metabolomics has been utilized to identify its presence in different plant tissues, such as the bark of Ulmus parvifolia tandfonline.comnih.gov.

LC-MS data processing typically involves baseline filtering, peak identification, integration, retention time correction, peak alignment, and normalization nih.govfrontiersin.org. Metabolite identification is often performed by comparing accurate mass and charge data, along with retention times, against databases such as the Plant Metabolome Database or by comparison to reference literature and external standards nih.govnih.govfrontiersin.org.

While specific detailed LC-MS parameters for this compound profiling were not extensively detailed in the search results, general conditions for LC-MS based metabolomics of similar compounds have been reported. For instance, studies on triterpenoid saponins often utilize electrospray ionization (ESI) in both positive and negative ionization modes tandfonline.com. Typical mass ranges scanned can be from 100 m/z to 1200 m/z, with varying resolutions for full scans and MS/MS analysis tandfonline.com. Mobile phases commonly consist of water and acetonitrile, often with additives like formic acid nih.gov.

LC-MS/MS (tandem mass spectrometry) provides further structural information by fragmenting the parent ion of this compound and analyzing the resulting fragment ions nih.govmdpi.com. This fragmentation pattern is unique to the compound's structure and aids in its definitive identification nih.govmdpi.com.

Other Spectroscopic Methods for Structural Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is a primary tool for determining the structure of organic compounds like this compound researchgate.netfrontiersin.orgscispace.comfrontiersin.orgmdpi.comnih.gov. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can deduce the types and connectivity of atoms (particularly hydrogen and carbon) within the molecule researchgate.netfrontiersin.orgnih.gov. Two-dimensional NMR techniques such as ¹H-¹H COSY, HMQC, and HMBC provide correlations between protons and carbons, further aiding in the assignment of signals and the confirmation of the molecular connectivity scispace.comnih.govwjarr.com. For triterpenoid saponins, NMR is crucial for characterizing the aglycone (the triterpenoid core) and the attached sugar moieties, including their positions of attachment and glycosidic linkages frontiersin.orgmdpi.comnih.govniscpr.res.in.

Mass Spectrometry (MS): While discussed in the context of LC-MS, standalone MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), are used to determine the molecular weight of this compound and provide information about its elemental composition researchgate.netfrontiersin.orgscispace.commdpi.comniscpr.res.in. High-resolution MS (HRMS), such as HR-ESI-MS, provides accurate mass measurements, allowing for the determination of the precise molecular formula frontiersin.orgmdpi.com. The fragmentation patterns observed in MS/MS experiments are also vital for confirming structural features and identifying the presence of specific substructures nih.govmdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound wjarr.comniscpr.res.in. Characteristic absorption bands in the IR spectrum correspond to the vibrations of specific chemical bonds (e.g., O-H stretching from hydroxyl groups, C=O stretching from carbonyl groups, C-H stretching) wjarr.comniscpr.res.in. This helps in confirming the presence of key functional groups predicted by the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to detect the presence of chromophores (groups that absorb UV or visible light) within the this compound molecule nih.govfrontiersin.orgwjarr.com. While triterpenoid saponins themselves may not have strong UV-Vis absorption unless conjugated systems are present, this technique can be useful in the analysis of extracts containing this compound, particularly when coupled with chromatography (e.g., as a detector in HPLC) nih.govfrontiersin.orgjhsci.ba.

These spectroscopic methods, used in combination, provide a comprehensive suite of data that allows for the confident identification and structural characterization of this compound.

In Vitro Pharmacological Investigations and Mechanisms of Action of Lucyoside R

Cellular and Molecular Mechanisms of Action in Model Systems

Currently, specific research detailing the direct interactions of Lucyoside R with cellular membranes and its capacity to modulate membrane permeability is not extensively documented in scientific literature. While the broader class of saponins (B1172615) is known to interact with membrane components, leading to changes in fluidity and permeability, studies focusing specifically on this compound's effects are required to confirm this activity. Research on extracts from Luffa cylindrica has shown modulation of water permeability in skin, an effect attributed to the presence of p-coumaric acid which influences aquaporin-3 expression. researchgate.net However, this action is not directly linked to the plant's saponin (B1150181) constituents.

The specific effects of this compound on key intracellular inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), have not been explicitly detailed in available research. While other saponins isolated from Luffa cylindrica, notably Lucyoside B, have been shown to inhibit the production of inflammatory mediators by suppressing both the NF-κB and AP-1 pathways in activated macrophages, these findings cannot be directly extrapolated to this compound without specific investigation. researchgate.net Elucidating whether this compound shares these anti-inflammatory signaling modulation properties remains a topic for future research.

The seeds of Luffa cylindrica are a known source of potent bioactive proteins called Ribosome-Inactivating Proteins (RIPs), such as luffin-a and luffin-b. iosrphr.orgthegoodscentscompany.com These enzymes inhibit protein synthesis by catalytically damaging ribosomal RNA, which arrests the elongation phase of translation. plantsjournal.complantarchives.org This mechanism is distinct from the primary activities of triterpenoid (B12794562) saponins.

| Compound Class | Specific Examples | Primary Mechanism of Action | Reference |

|---|---|---|---|

| Ribosome-Inactivating Proteins (RIPs) | Luffin-a, Luffin-b | Inhibit protein synthesis by depurinating ribosomal RNA. | iosrphr.orgplantsjournal.com |

| Triterpenoid Saponins | This compound | May enhance the cytotoxic effect of RIPs by increasing their endosomal escape. | nih.gov |

Identification and Validation of Molecular Targets

In silico pharmacokinetic (ADMET) profiling has been used to predict the interaction of various phytochemicals from Luffa cylindrica with biological transporters. These computational studies have predicted that this compound is likely to interact with renal organic cation transporters (OCTs). phytopharmajournal.com These transporters play a crucial role in the excretion of cationic drugs and endogenous molecules from the kidneys. The predicted interaction suggests that this compound could potentially influence the pharmacokinetics of co-administered cationic substances, although this requires experimental validation.

| Compound | Predicted Interaction Target | Potential Implication | Reference |

|---|---|---|---|

| This compound | Renal Organic Cation Transporter (OCT) | Potential modulation of renal excretion of cationic compounds. | phytopharmajournal.com |

| Lucyoside N | Renal Organic Cation Transporter (OCT), P-glycoprotein | Potential modulation of renal excretion and multidrug resistance. | phytopharmajournal.com |

As of the current body of research, there are no specific in silico or in vitro studies that have investigated or established the binding affinity of this compound for viral proteins, including the SARS-CoV-2 main protease (Mpro). While computational docking studies have been performed on other saponins from Luffa cylindrica to assess their potential as viral protease inhibitors, this compound has not been a specific subject of these investigations. Therefore, its potential as a direct-acting antiviral agent via protease inhibition remains undetermined.

Enzyme Inhibition Studies (e.g., those related to inflammatory mediators)

Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro enzyme inhibition studies conducted on this compound. While the broader class of triterpenoid saponins, to which this compound belongs, has been investigated for anti-inflammatory properties, which often involve the inhibition of enzymes that mediate inflammatory pathways, specific data for this compound is not available. ijrrjournal.comnih.gov

Triterpenoid saponins from various plant sources have been reported to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govnih.gov These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govnih.gov However, without specific experimental data, it is not possible to ascertain the inhibitory activity or selectivity of this compound towards these or other enzymes.

Future research endeavors are necessary to elucidate the specific enzyme inhibitory profile of this compound. Such studies would be invaluable in understanding its potential mechanisms of action and for validating any anti-inflammatory effects.

Interactive Data Table: Enzyme Inhibition by this compound

| Enzyme Target | IC50 (µM) | Inhibition (%) | Assay Conditions | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Receptor Binding and Ligand-Target Interactions

As of the current body of scientific literature, specific studies on the receptor binding and ligand-target interactions of this compound have not been reported. The investigation of how a compound interacts with cellular receptors is fundamental to understanding its pharmacological effects.

For many compounds, anti-inflammatory actions are mediated through interactions with specific receptors, such as Toll-like receptors (TLRs) or nuclear receptors. For instance, the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, can be initiated by the binding of a ligand to a cell surface receptor. A study on the related compound, Lucyoside B, demonstrated that its anti-inflammatory effects are mediated through the inhibition of the nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) pathways. researchgate.net However, the direct receptor targets of Lucyoside B, and by extension this compound, were not identified.

The elucidation of the specific molecular targets and receptor binding profile of this compound would require dedicated research using techniques such as radioligand binding assays, surface plasmon resonance, or computational molecular docking studies. The absence of such data limits the current understanding of its precise mechanism of action at the receptor level.

Interactive Data Table: Receptor Binding Profile of this compound

| Receptor Target | Binding Affinity (Kd/Ki, nM) | Functional Assay Results | Cell Line/System | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Preclinical Research on Lucyoside R in Experimental Models Non Human Focus

In Vivo Investigations of Biological Activities in Animal Models

Direct in vivo studies specifically examining the systemic responses and organ-specific effects of isolated Lucyoside R in animal models are not extensively documented in the provided search results. Much of the in vivo research related to Luffa cylindrica has focused on the effects of crude extracts or other saponin (B1150181) components.

Organ-Specific Effects in Experimental Animal Models

Specific organ-specific effects directly attributed to this compound in experimental animal models are not clearly detailed in the provided literature. The computational prediction of this compound interacting with renal organic cation transporters suggests a potential effect on kidney function related to transport processes. phytopharmajournal.com However, experimental data demonstrating altered renal function or morphology in animals treated with isolated this compound is not available in the search results.

Research on Luffa cylindrica extracts has indicated effects on various organs in animal models. Hepatoprotective effects have been observed with ethanol (B145695) and aqueous extracts of Luffa cylindrica fruit in rats with paracetamol-induced hepatotoxicity, as evidenced by improved biochemical parameters and histopathological findings. amazonaws.comnih.gov Extracts have also shown wound healing properties in rat models. ijrrjournal.comdntb.gov.ua These findings suggest that components within Luffa cylindrica can exert organ-specific effects, but the precise role of this compound in these effects remains to be determined through targeted studies.

Ex Vivo Functional Assays in Tissue and Cell Systems

Experimental data on the ex vivo functional assays of isolated this compound in tissue and cell systems is limited. While studies have investigated the effects of Luffa cylindrica extracts and other lucyosides on various cell types, specific research focusing solely on this compound is not prominent.

Much of the ex vivo work has focused on the anti-inflammatory activities of other lucyosides, such as Lucyoside B, in activated macrophages. Studies on Lucyoside B have shown that it inhibits the production of inflammatory mediators like iNOS, IL-6, and MCP-1 in lipopolysaccharide-primed macrophages by suppressing NF-κB and AP-1 signaling pathways. researchgate.netmdpi.comajprd.commendeley.com Luffa cylindrica extracts have also demonstrated anti-inflammatory effects in macrophage cells. ijrrjournal.comdntb.gov.uajhsci.baajprd.com

Structure Activity Relationship Sar Studies of Lucyoside R and Its Analogues

Elucidation of Key Structural Motifs for Observed Biological Activities

The core structure of Lucyoside R is the hederagenin (B1673034) aglycone, which is an oleanane-type triterpene. This pentacyclic system is a common scaffold in many biologically active saponins (B1172615). In this compound, the hederagenin aglycone is further substituted with hydroxyl groups at the C-2 (alpha orientation) and C-21 (beta orientation) positions imsc.res.inchemfaces.comtandfonline.com. These hydroxyl groups, along with the carboxyl group typically present in hederagenin at C-28, contribute to the polarity of the aglycone and can participate in hydrogen bonding interactions with biological targets.

The triterpene backbone is crucial for the interaction of saponins with cell membranes and various proteins. The specific arrangement and functionalization of this backbone influence the compound's lipophilicity and shape, affecting its absorption, distribution, and binding to target molecules. While direct SAR studies on the impact of the C-2 and C-21 hydroxyl groups in this compound are not explicitly detailed in the search results, studies on other oleanane-type saponins suggest that the position and stereochemistry of hydroxyl groups on the aglycone significantly impact their biological activities, including anti-inflammatory and cytotoxic effects medchemexpress.comacademie-sciences.fr. For instance, a general observation regarding oleanane-type triterpene saponins indicates that the presence of a C-16 hydroxyl group or a single methyl glucuronate can lead to moderate anti-neuroinflammatory effects medchemexpress.comacademie-sciences.fr. This highlights the sensitivity of biological activity to subtle changes in the aglycone structure.

Impact of Glycosylation Patterns on Biological Efficacy

Glycosylation, the attachment of sugar moieties to the aglycone, is a defining feature of saponins and profoundly influences their biological properties. The sugar chain(s) increase the hydrophilicity of the molecule, affecting its solubility, membrane permeability, and interactions with biological macromolecules. This compound is a monodesmosidic saponin (B1150181), meaning it has a single sugar chain attached to the aglycone, specifically a beta-D-glucopyranoside unit linked to the C-3 position of the 2 alpha, 21 beta-dihydroxyhederagenin aglycone imsc.res.inchemfaces.comtandfonline.com.

The nature, number, and sequence of the sugar units, as well as their linkage positions to the aglycone, all contribute to the biological activity of saponins. For example, the interaction of saponins with cell membranes, including their ability to form pores, is significantly influenced by the glycosylation pattern. The sugar chain can also play a direct role in binding to specific receptors or enzymes.

Comparing this compound to bidesmosidic lucyosides like Lucyoside B, which has sugar moieties attached at both C-3 and C-28 qmclab.comfrontiersin.org, can provide insights into the impact of having one versus two sugar chains. Bidesmosidic saponins are generally more polar than monodesmosidic saponins. The different glycosylation patterns in lucyosides have been associated with varying biological activities. For instance, Lucyoside B's anti-inflammatory activity chemfaces.comfrontiersin.orgphytopharmajournal.com and Lucyoside H's anti-neuroinflammatory and potential antiviral activities medchemexpress.cominvivochem.cn are linked to their specific glycosylation patterns in addition to their aglycone structures.

Derivatization and Chemical Modification Strategies for Structure-Activity Mapping

Detailed studies involving targeted derivatization and chemical modification of this compound specifically for comprehensive SAR mapping were not found in the provided search results. Research on saponins often involves their isolation, structural elucidation, and evaluation of the biological activities of the naturally occurring compounds and their natural analogues.

Chemical methods, such as acid hydrolysis, are commonly used in the structural characterization of saponins to cleave the glycosidic bonds and obtain the aglycone and identify the constituent sugars medchemexpress.comacademie-sciences.fr. However, these methods are primarily for structural determination rather than systematic SAR exploration through the creation of a library of modified derivatives.

While chemical modifications of other bioactive proteins from Luffa cylindrica, such as ribosome-inactivating proteins, have been reported to study the involvement of specific residues in their activity, similar detailed derivatization strategies specifically applied to this compound for SAR mapping were not evident in the search results. Therefore, a comprehensive understanding of how specific chemical modifications to the aglycone or glycosyl moiety of this compound would impact its biological activities requires further dedicated investigation.

| Compound Name | PubChem CID |

| This compound | 3083524 |

| Lucyoside B | 10417954 |

| Lucyoside F | Not Available (CAS: 91174-23-1) |

| Lucyoside H | 13518132 |

| Lucyoside J | 131751191 |

| Lucyoside L | 131751156 |

| Lucyoside N | 78407206 |

Computational and Theoretical Studies on Lucyoside R

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are widely used to predict the binding affinity and orientation of a small molecule (ligand) with a protein target. This computational technique helps to understand the potential interactions at the molecular level, providing a basis for rationalizing observed biological effects and identifying potential therapeutic targets. AutoDock4.0 and PyRx are examples of software used for predicting binding affinity and visualizing ligand-protein interactions phytopharmajournal.comcerist.dz.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies involving Lucyoside R aim to predict how this compound interacts with specific biological macromolecules, particularly proteins, that are relevant to various physiological and pathological processes. The binding affinity, typically expressed as binding energy (e.g., kcal/mol), indicates the strength of the interaction between this compound and its target protein. A lower (more negative) binding energy generally suggests a stronger predicted binding affinity.

Predicting binding affinity is a key aspect of computational drug design, and newer models are being developed to improve the accuracy and speed of these predictions cancergrandchallenges.org.

Rationalization of Observed Biological Activities

The predicted binding modes and affinities derived from molecular docking simulations can help to rationalize the observed biological activities of this compound. By identifying the proteins that this compound is predicted to bind to with high affinity, researchers can infer potential mechanisms of action. For example, if this compound is predicted to bind strongly to an enzyme involved in an inflammatory pathway, this could help explain any observed anti-inflammatory effects of the compound.

While the search results mention this compound in the context of Luffa cylindrica and its various reported activities (such as anti-inflammatory and anti-obesity effects), specific studies directly linking the docking-predicted interactions of this compound to its observed biological activities are limited in the provided snippets phytopharmajournal.comresearchgate.netresearchgate.net. However, the general principle applies: computational docking serves as a tool to provide a molecular basis for the bioactivities observed in in vitro or in vivo studies. The prediction that Lucyoside N and this compound interact with renal organic cation transporters, based on ADMET profiling, suggests a potential interaction that could be further investigated with docking studies to understand the molecular details of this interaction phytopharmajournal.comresearchgate.net.

Network Pharmacology Analysis of this compound in Complex Biological Systems

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. This method moves beyond the traditional "one drug, one target" paradigm to explore how a compound might exert its effects by modulating multiple targets and pathways simultaneously. Cytoscape is a tool used to construct networks between phytoconstituents, protein molecules, and identified pathways phytopharmajournal.com.

Identification of Potential Protein-Protein Interaction Networks

Network pharmacology analysis can help identify the potential protein-protein interaction (PPI) networks influenced by this compound. By identifying the direct and indirect protein targets of this compound, researchers can map how these targets interact within the cellular network. This reveals potential downstream effects and the broader biological processes that might be modulated by the compound. Analyzing PPI networks can reveal molecular organizing principles and identify proteins central to various biological functions nih.gov.

Studies using network pharmacology on Luffa cylindrica constituents, including lucyosides, have aimed to understand their mechanisms in complex conditions like obesity phytopharmajournal.com. These studies involve identifying potential targets of the compounds and then mapping these targets within existing PPI networks to understand their interconnectedness. While a specific PPI network solely for this compound is not detailed, the methodology applied to Luffa cylindrica extracts suggests that similar analyses could be performed for individual compounds like this compound to delineate its potential network of influence.

Pathway Enrichment Analysis Related to this compound Activity

Pathway enrichment analysis is often performed in conjunction with network pharmacology to identify the biological pathways that are significantly modulated by the predicted targets of a compound. This analysis helps to understand the functional consequences of this compound's interactions within the biological network. Tools like clusterProfiler in R can be used for pathway enrichment analysis youtube.comnyu.edu.

Research on Luffa cylindrica using gene set enrichment analysis has identified pathways involved in conditions like obesity, such as signal transduction and metabolism phytopharmajournal.com. Applying this to this compound would involve identifying its predicted targets and then determining which pathways are statistically over-represented among these targets. This can provide insights into the biological processes through which this compound might exert its therapeutic or physiological effects. For instance, if this compound targets proteins enriched in inflammatory pathways, it would support its potential as an anti-inflammatory agent.

In Silico Prediction of Biological Interactions and Functional Modulation

In silico methods encompass a range of computational techniques used to predict various biological interactions and the functional modulation exerted by a compound. This includes predicting interactions with receptors, enzymes, and transporters, as well as predicting effects on cellular processes and pathways. These predictions are based on the chemical structure of the compound and existing biological data.

In addition to molecular docking and network pharmacology, other in silico approaches can be used to predict this compound's biological interactions. These can include QSAR (Quantitative Structure-Activity Relationship) modeling, which relates chemical structure to biological activity, and predictive modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties phytopharmajournal.comresearchgate.netmdpi.com. For this compound, in silico predictions have suggested interaction with renal organic cation transporters phytopharmajournal.comresearchgate.net.

Comparative Academic Research and Chemotaxonomic Implications of Lucyoside R

Comparative Analysis of Lucyoside R Content Across Different Plant Sources and Cultivation Conditions

This compound has been reported as a constituent of Luffa cylindrica (sponge gourd), specifically isolated from the leaves of the plant. researchgate.netscribd.com It has also been found in Mesosphaerum suaveolens and Ocimum basilicum. horizonepublishing.com

Research indicates that the concentration of various phytochemicals, including terpenoids (the class to which saponins (B1172615) like this compound belong), can be influenced by factors such as seasonal variation. A study on Mesosphaerum suaveolens and Ocimum basilicum showed that total terpenoid content was highest in summer samples for both plants. horizonepublishing.com While this study did not specifically quantify this compound, it suggests that cultivation conditions and harvest time related to seasons could impact the content of triterpenoid (B12794562) saponins like this compound in plants where it is present.

Further detailed studies specifically comparing this compound content across different Luffa cylindrica varieties, geographical locations, or under varied controlled cultivation parameters (e.g., light, temperature, nutrients) would be necessary to provide a comprehensive comparative analysis of its content.

Comparative Pharmacological Profiling of this compound with Other Related Saponins (e.g., Lucyoside B, Lucyoside G, Lucyoside N, Lucyoside P, Lucyoside Q)

This compound is part of a group of saponins found in Luffa cylindrica, including Lucyoside B, Lucyoside G, Lucyoside N, Lucyoside P, and Lucyoside Q. scribd.comijrrjournal.com While research on the pharmacological activities of Luffa cylindrica extracts and some isolated lucyosides exists, specific comparative pharmacological profiling of this compound against the other listed lucyosides is not extensively detailed in the search results.

Some studies have investigated the activities of other lucyosides:

Lucyoside B has demonstrated anti-inflammatory activity by inhibiting the production of inflammatory mediators via NF-κB and activator protein-1 pathways in activated macrophages. researchgate.netmedchemexpress.com It has also been noted for anti-inflammatory properties in general. researchgate.netbiosynth.com

Lucyosides N and P have been identified as fibrinolytic saponins from the seeds of Luffa cylindrica. researchgate.netjhsci.bascispace.com Lucyoside N was also predicted to be interactive with renal organic cation transporters in a network pharmacology study related to obesity targets of Luffa cylindrica. phytopharmajournal.com

Lucyoside Q was included in docking studies investigating binding affinity with obesity-related proteins, specifically CDK2. phytopharmajournal.com

While these studies highlight the potential pharmacological relevance of other lucyosides, direct comparative data on the specific activities of this compound alongside these compounds are limited in the provided information. A network pharmacology study predicted this compound, alongside Lucyoside N, to be interactive with renal organic cation transporters. phytopharmajournal.com This suggests a potential role in transport mechanisms, but further research is needed to compare this activity with other lucyosides.

The broad pharmacological activities reported for Luffa cylindrica extracts, which contain a mixture of these saponins, include anti-inflammatory, antioxidant, and potential effects related to metabolic processes. ijrrjournal.comresearchgate.netdntb.gov.uaijpsr.info However, attributing these effects specifically to this compound in comparison to other lucyosides requires more targeted research.

Chemotaxonomic Significance of this compound Distribution in Plant Families

This compound has been primarily reported in Luffa cylindrica, which belongs to the Cucurbitaceae family. researchgate.netscribd.comijrrjournal.comijpsr.info Its presence has also been noted in Mesosphaerum suaveolens and Ocimum basilicum, both members of the Lamiaceae family. horizonepublishing.com

The distribution of specific secondary metabolites, such as triterpenoid saponins like this compound, can hold chemotaxonomic significance. The presence of similar compounds in different species or genera can suggest evolutionary relationships or shared biochemical pathways. While this compound has been found in two different plant families (Cucurbitaceae and Lamiaceae), a comprehensive analysis of its distribution across a wider range of plant species and families would be necessary to fully understand its chemotaxonomic implications.

The presence of this compound in both Luffa cylindrica and certain Lamiaceae species could indicate either convergent evolution of saponin (B1150181) biosynthesis pathways or a wider, yet to be fully mapped, distribution of this specific compound across the plant kingdom. Further chemotaxonomic studies focusing on the occurrence of this compound and related saponins in various plant taxa are needed to establish its significance in plant classification and evolutionary biology.

Challenges and Future Directions in Lucyoside R Research

Advancements in Analytical Methodologies for Trace Analysis and Isomer Differentiation

Analyzing Lucyoside R and related compounds can be challenging, particularly in complex biological matrices or when dealing with low concentrations. Advancements in analytical methodologies are crucial for accurate trace analysis and the differentiation of isomers. Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are widely used in the analysis of metabolites and can be applied to the study of triterpenoid (B12794562) saponins (B1172615) like this compound. frontiersin.orgmdpi.com While studies have utilized techniques like ESI-MS, ¹H-NMR, and ¹³C-NMR for structural confirmation of lucyosides, including this compound, further refinement is needed for sensitive detection and quantification in various sample types. researchgate.netresearchgate.net The ability to distinguish between closely related isomers is also vital, as even small structural differences can lead to significant variations in biological activity. Future research should focus on developing highly sensitive and selective methods, potentially involving hyphenated techniques and advanced mass spectrometry approaches, to overcome these analytical hurdles.

Exploration of Novel Biological Activities and Untapped Therapeutic Potential

While Luffa cylindrica, the source of this compound, has a history of use in traditional medicine for various ailments, the specific pharmacological actions of individual lucyosides, including this compound, are still being explored. scribd.comdntb.gov.ua Research on other lucyosides, such as Lucyoside B, has indicated anti-inflammatory properties through the inhibition of pathways like NF-κB and AP-1. researchgate.net this compound itself has been predicted to interact with renal organic cation transporters in in silico studies related to obesity. phytopharmajournal.com However, a comprehensive understanding of the full spectrum of biological activities of this compound is lacking. Future research should aim to investigate novel therapeutic potentials, which could include exploring its effects on other biological pathways, its potential in different disease models, and its interactions with various biological targets. This requires detailed in vitro and in vivo studies to validate predicted activities and uncover new ones. dntb.gov.uaphytopharmajournal.com

Development of Standardized Research Protocols for Reproducibility

Reproducibility is a cornerstone of scientific research. For this compound research, the development and adoption of standardized research protocols are critical to ensure consistency and comparability of results across different studies and laboratories. This includes standardized methods for the isolation and purification of this compound from its natural source, as well as standardized bioassay protocols for evaluating its biological activities. Variations in extraction methods, purification techniques, and experimental conditions can lead to discrepancies in reported findings. researchgate.net Establishing standardized protocols, potentially through collaborative efforts, would enhance the reliability of research on this compound and facilitate the validation of findings. researchgate.net

Collaborative and Interdisciplinary Research Paradigms for Comprehensive this compound Investigation

A comprehensive investigation of this compound necessitates collaborative and interdisciplinary research paradigms. This involves bringing together experts from various fields, including phytochemistry, analytical chemistry, pharmacology, molecular biology, and bioinformatics. mdpi.com Collaborative efforts can leverage diverse expertise and resources to address the complex challenges in this compound research, from its isolation and structural characterization to the elucidation of its mechanisms of action and therapeutic potential. ijrrjournal.com Interdisciplinary approaches are particularly valuable for integrating multi-omics data and translating basic research findings into potential applications. nih.govbiorxiv.org Fostering collaborations among academic institutions, research centers, and potentially industry partners can accelerate the pace of discovery and lead to a more complete understanding of this compound.

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Lucyoside R in plant extracts?

To confirm the presence and purity of this compound, researchers should employ:

- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) for separation and molecular weight determination .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve its glycosidic linkage and triterpene backbone .

- Polarimetry to assess optical activity, critical for distinguishing stereoisomers. Example workflow: Extract → Fractionate via column chromatography → Validate purity (HPLC) → Structural elucidation (NMR/MS).

Q. How can researchers design experiments to evaluate this compound’s acute toxicity in vitro?

- Cell viability assays (MTT/XTT) using human cell lines (e.g., HepG2 for hepatic toxicity, Caco-2 for intestinal absorption) to establish IC₅₀ values .

- Comparative dose-response studies against known toxins (e.g., cisplatin) to contextualize toxicity thresholds.

- Control groups : Include solvent-only controls and positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivities (e.g., CYP enzyme inhibition vs. substrate behavior)?

- Enzyme kinetics assays : Measure and under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Isoform-specific profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify target-specific interactions.

- Molecular docking simulations : Predict binding affinities to catalytic sites (e.g., using AutoDock Vina) to reconcile in silico and in vitro data .

Q. How can researchers optimize this compound’s bioavailability for preclinical studies?

- Formulation strategies :

- Nanoemulsions to enhance solubility (logP = ~3.30 suggests moderate hydrophobicity) .

- Co-administration with absorption enhancers (e.g., piperine for CYP450 inhibition).

- Pharmacokinetic profiling :

| Parameter | Method |

|---|---|

| LC-MS plasma analysis | |

| Non-compartmental modeling | |

| Bioavailability | AUC comparison (IV vs. oral dosing) |

Q. What methodologies address conflicting data on this compound’s estrogen receptor (ER) binding affinity?

- Competitive binding assays : Use radiolabeled estradiol (³H-E2) and ERα/ERβ isoforms to quantify displacement.

- Transcriptional activation assays (e.g., luciferase reporter in MCF-7 cells) to measure agonist/antagonist activity.

- Cross-validation with molecular dynamics simulations to assess binding stability .

Methodological Challenges and Solutions

Q. How to ensure reproducibility in synthesizing this compound derivatives?

- Standardized protocols : Document reaction conditions (temperature, solvent purity, catalyst ratios) per ICH guidelines .

- Quality control :

- HPLC-ELSD for quantifying glycosidic bond stability.

- Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.

Q. What integrative approaches link this compound’s multi-target bioactivities (e.g., NF-κB inhibition, PPARγ modulation)?

- Systems pharmacology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling networks.

- Pathway enrichment analysis : Tools like DAVID or STRING to identify overrepresented pathways (e.g., inflammation, glucose metabolism) .

Ethical and Technical Considerations

Q. How to design ethically compliant studies on this compound’s potential carcinogenicity?

- In silico prioritization : Use QSAR models (e.g., Toxtree) to predict carcinogenic risk before in vivo testing .

- 3R principles : Replace animal models with organoids or zebrafish embryos where feasible .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Non-linear regression (e.g., GraphPad Prism) to model EC₅₀/IC₅₀ curves.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Meta-analysis of published IC₅₀ values to address inter-study variability .

Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.